

Application Note: Quantification of Rutoside (Rutin) by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Rutocide

Cat. No.: B020344

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of rutoside (rutin) in various samples, including pharmaceutical formulations and plant extracts, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Rutoside, commonly known as rutin, is a flavonol glycoside found in many plants, fruits, and vegetables.^[1] It is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, anticarcinogenic, and vasoprotective effects. Accurate and precise quantification of rutoside is crucial for the quality control of herbal medicines, dietary supplements, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of rutoside due to its high resolution, sensitivity, and specificity.

Principle of the Method

This protocol employs Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. Rutoside, a polar compound, has a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, allowing it to be separated from less polar compounds in the sample.

matrix. Detection is typically performed using an Ultraviolet (UV) or Photodiode Array (PDA) detector at a wavelength where rutoside exhibits maximum absorbance. Quantification is achieved by comparing the peak area of rutoside in a sample to a calibration curve generated from known concentrations of a rutoside reference standard.

Experimental Protocols

3.1 Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
 - Analytical balance (four-decimal place).
 - Ultrasonic bath.
 - pH meter.
 - Volumetric flasks and pipettes.
 - Syringes and syringe filters (0.22 or 0.45 μm).
- Chemicals and Reagents:
 - Rutoside reference standard ($\geq 95\%$ purity).
 - HPLC grade Acetonitrile (ACN).
 - HPLC grade Methanol (MeOH).
 - Purified water (Milli-Q or equivalent).
 - Acids/Buffers: Glacial acetic acid, phosphoric acid, ammonium phosphate, or acetate buffer as required by the specific method.

3.2 Chromatographic Conditions Several validated methods can be employed for rutoside quantification. The choice of method may depend on the sample matrix and available instrumentation. Below are examples of established chromatographic conditions.

Parameter	Method 1	Method 2	Method 3
Stationary Phase (Column)	Inertsil ODS (250x4.6mm, 5μm)[2][3]	Agilent C8 (150 X 4.6, 5μm)[4][5]	Monolithic C18 (100 x 4.6 mm)[1]
Mobile Phase	OPA buffer (pH 2.4) and Acetonitrile (50:50 v/v)[2][3]	Methanol, water, and glacial acetic acid (80:20:0.5 v/v/v)[4][5]	Methanol and water (40:60 v/v) in 10 mM acetate buffer (pH 4.1) [1]
Flow Rate	1.0 mL/min[2][3]	1.0 mL/min[4][5]	1.5 mL/min[1]
Detection Wavelength	257 nm[2][3]	281 nm[4]	356 nm[1][6]
Injection Volume	20 μL[2]	Not specified, typically 10-20 μL	5 μL[1]
Column Temperature	Room Temperature[2]	Not specified, typically ambient	30°C[1]
Run Time	10 min[2]	10 min[4]	< 5 min[1]

3.3 Preparation of Standard Solutions

- **Stock Solution** (e.g., 1000 μg/mL): Accurately weigh 10 mg of rutoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol). Sonicate if necessary to ensure complete dissolution.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations spanning the expected sample concentration range. For example, to create a linearity range of 25-150 μg/mL, appropriate dilutions would be made.[2][3]

3.4 Sample Preparation

- **For Pharmaceutical Formulations (Tablets):**

- Weigh and finely powder a representative number of tablets (e.g., 20).
- Accurately weigh a quantity of the powder equivalent to a specific amount of rutoside (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[\[4\]](#)
- Add a suitable solvent (e.g., methanol), sonicate for approximately 10-15 minutes to ensure complete extraction, and then dilute to the mark.[\[4\]](#)
- Filter the resulting solution through a 0.45 μm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
- For Plant Extracts (e.g., Dried Leaves):
 - Weigh approximately 1.0 g of the fine leaf powder into a flask.[\[7\]](#)
 - Add a defined volume of extraction solvent, such as 20 mL of methanol.[\[7\]](#)
 - Extract the sample, which can be done overnight at room temperature or using sonication for a shorter period.[\[7\]](#)
 - Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter prior to injection into the HPLC system.[\[7\]](#)[\[8\]](#)

3.5 Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure there are no interfering peaks.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to check for system suitability.
- Record the chromatograms and integrate the peak area for rutoside.

3.6 Quantification and Data Analysis

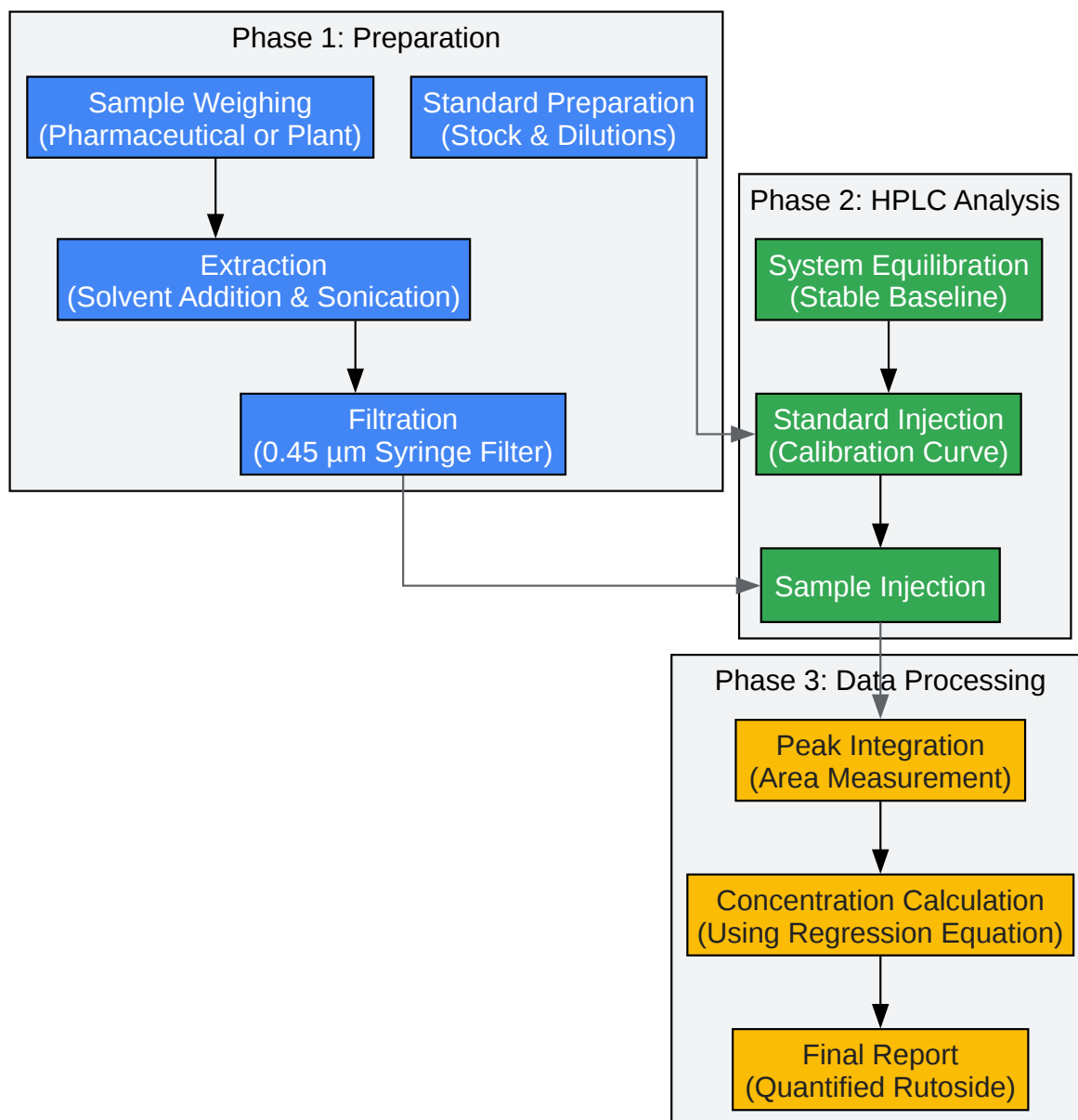
- **Calibration Curve:** Plot a graph of the peak area versus the concentration of the rutoside standard solutions.
- **Linear Regression:** Perform a linear regression analysis on the calibration data. The correlation coefficient (R^2) should ideally be ≥ 0.999 .[\[5\]](#)
- **Calculate Sample Concentration:** Use the regression equation ($y = mx + c$) to calculate the concentration of rutoside in the sample solutions, where 'y' is the peak area of the sample. The final concentration in the original sample should be calculated by accounting for all dilution factors.

Method Validation Summary

The following table summarizes key validation parameters for rutoside quantification from various published HPLC methods.

Parameter	Value	Source
Linearity Range	25-150 µg/mL	[2] [3] [9]
50-250 µg/mL	[4] [5]	
25-500 µg/mL	[6]	
Retention Time (RT)	~2.41 min	[6]
~2.6 min	[4] [5]	
~2.92 min	[1]	
Limit of Detection (LOD)	0.19 µg/mL	[10]
0.32 µg/mL	[1]	
12.74 µg/mL	[6]	
Limit of Quantification (LOQ)	0.60 µg/mL	[10]
38.59 µg/mL	[6]	
Accuracy (Recovery)	98-102%	[2] [9]
Precision (%RSD)	< 2.0%	[2] [9]

Visualization of Experimental Workflow



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